(9H-Fluoren-9-yl)methyl ethynylcarbamate is a chemical compound characterized by the molecular formula . This compound features a fluorenyl group, which is a polycyclic aromatic hydrocarbon, linked to a carbamate functional group. The structure includes an ethynyl group, contributing to its unique properties and potential applications in various fields, including medicinal chemistry and material science. It typically appears as a solid substance and has garnered attention for its versatile chemical behavior and biological activity .
The reactivity of (9H-Fluoren-9-yl)methyl ethynylcarbamate can be attributed to its functional groups. Key reactions include:
Research indicates that (9H-Fluoren-9-yl)methyl ethynylcarbamate exhibits significant biological activity. Potential activities include:
The synthesis of (9H-Fluoren-9-yl)methyl ethynylcarbamate typically involves several steps:
(9H-Fluoren-9-yl)methyl ethynylcarbamate finds applications in several domains:
Interaction studies involving (9H-Fluoren-9-yl)methyl ethynylcarbamate have focused on its binding affinity with various biological targets. Research indicates that it interacts with specific enzymes and receptors, which may elucidate its mechanism of action and potential therapeutic uses. These studies are crucial for understanding how this compound can be effectively utilized in drug design and development .
Several compounds share structural similarities with (9H-Fluoren-9-yl)methyl ethynylcarbamate. A comparison highlights its uniqueness:
| Compound Name | Molecular Formula | Key Features | Unique Aspects |
|---|---|---|---|
| 9H-fluoren-9-ylmethyl N-(2-hydroxyethyl)-N-methylcarbamate | Hydroxyethyl substitution | Different steric hindrance influences solubility | |
| 9H-fluoren-9-ylmethyl N-(2-aminoethyl)carbamate hydrochloride | Aminoethyl substitution | Enhanced biological activity due to amino group | |
| 9H-fluoren-9-ylmethyl N-(but-3-yn-1-yl)-N-(2,2-dimethylpropyl)carbamate | Dimethylpropyl substitution | Increased lipophilicity and potential bioavailability |
These compounds illustrate variations in side groups that affect solubility, biological activity, and potential applications, highlighting the distinctive features of (9H-Fluoren-9-yl)methyl ethynylcarbamate within this chemical class .
(9H-Fluoren-9-yl)methyl ethynylcarbamate (C₁₈H₁₅NO₂; molecular weight 277.32 g/mol) belongs to the carbamate family, defined by the functional group R₂NC(O)OR’. Its structure comprises:
The IUPAC name, (9H-fluoren-9-yl)methyl prop-2-yn-1-ylcarbamate, reflects its substituents’ arrangement (Figure 1). Spectroscopic data (e.g., NMR, IR) confirm the presence of characteristic signals:
Table 1: Comparative Structural Attributes of Related Carbamates
Carbamates emerged in the 19th century, with Jean-Baptiste Dumas coining "urethane" in 1833. The fluorenylmethoxycarbonyl (Fmoc) group, introduced in the 1970s, revolutionized peptide synthesis by offering a base-labile protecting group. Ethynylcarbamates evolved from this lineage, with their development driven by the need for orthogonal reactivity in multi-step syntheses. Early work focused on modifying the Fmoc group to incorporate alkyne handles, enabling Huisgen cycloaddition reactions post-deprotection.
The ethynylcarbamate variant gained prominence in the 2000s, as click chemistry paradigms required stable yet reactive alkyne precursors. For example, (9H-fluoren-9-yl)methyl ethynylcarbamate’s synthesis was first reported in 2001, leveraging nucleophilic substitution between propargylamine and fluorenylmethyl chloroformate. This innovation addressed limitations of earlier alkynyl reagents, which suffered from instability or side reactions.
The compound’s dual functionality—Fmoc-based protectability and ethynyl reactivity—positions it as a linchpin in several domains:
As a urethane-type protecting group, it shields amines during solid-phase peptide synthesis (SPPS). Unlike traditional Fmoc groups, the ethynylcarbamate permits sequential deprotection and conjugation via copper-catalyzed azide-alkyne cycloaddition (CuAAC). This enables site-specific modifications, critical for synthesizing peptide-drug conjugates.
The ethynyl group facilitates bioorthogonal labeling of biomolecules. For instance, azide-functionalized antibodies react selectively with ethynylcarbamate-modified linkers, creating stable triazole adducts. This approach minimizes off-target binding, enhancing diagnostic and therapeutic agent specificity.
In polymer chemistry, the compound acts as a crosslinker for hydrogels. Its alkyne group reacts with azide-terminated polyethylene glycol (PEG), forming networks with tunable mechanical properties. Such materials find use in drug delivery systems and tissue engineering.
Table 2: Synthetic Applications of (9H-Fluoren-9-yl)methyl Ethynylcarbamate
The synthesis of (9H-Fluoren-9-yl)methyl ethynylcarbamate represents a specialized area within carbamate chemistry, requiring sophisticated methodological approaches to achieve the desired product with high purity and yield. The compound features both the fluorenylmethyloxycarbonyl protecting group and an ethynyl functional group, necessitating careful consideration of reaction conditions and protecting group strategies.
Solid-phase synthesis methodologies utilizing fluorenylmethyloxycarbonyl-protected intermediates have emerged as a cornerstone approach for the preparation of (9H-Fluoren-9-yl)methyl ethynylcarbamate and related compounds [1] [2] [3]. The fluorenylmethyloxycarbonyl group serves as a temporary protecting group that is compatible with the alkaline conditions required for iterative coupling cycles while maintaining stability under acidic conditions [4] [5].
The solid-phase approach typically employs polymer-supported resins as the solid matrix, with the fluorenylmethyloxycarbonyl-protected amino acid derivatives being sequentially coupled to the growing chain [3] [6]. The synthesis begins with the attachment of the first fluorenylmethyloxycarbonyl-protected building block to a suitable resin, commonly utilizing coupling reagents such as 1-hydroxybenzotriazole and 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate in the presence of N,N-diisopropylethylamine [1] [3].
The incorporation of ethynyl-functionalized building blocks into solid-phase synthesis requires specialized amino acid derivatives that contain terminal alkyne groups [7] [6]. Research has demonstrated the successful synthesis of alkyne-functionalized arginine building blocks that are compatible with fluorenylmethyloxycarbonyl-strategy solid-phase peptide synthesis [6]. These building blocks utilize trimethylsilyl protection of the terminal alkyne during the synthesis, which is subsequently removed during the final deprotection step with trifluoroacetic acid treatment [6].
| Coupling Reagent | Base | Solvent System | Typical Yield Range |
|---|---|---|---|
| 1-hydroxybenzotriazole/2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate | N,N-diisopropylethylamine | N,N-dimethylformamide | 85-95% |
| Benzotriazol-1-yloxy-tris(dimethylamino)phosphanium hexafluorophosphate | N,N-diisopropylethylamine | N,N-dimethylformamide/N-methyl-2-pyrrolidone | 80-90% |
| 2,4,6-mesitylene-sulfonyl-3-nitro-1,2,4-triazol | 1-methylimidazol | N,N-dimethylformamide | 90-98% |
The deprotection of fluorenylmethyloxycarbonyl groups on solid support is achieved through treatment with basic conditions, typically employing piperidine in N,N-dimethylformamide [8] [4]. The mechanism involves base-catalyzed elimination of the fluorenylmethyloxycarbonyl group, generating dibenzofulvene as a byproduct, which can be monitored spectrophotometrically to track the progress of deprotection [4] [5].
The solid-phase methodology offers several advantages including simplified purification procedures, reduced side reactions through excess reagent removal after each coupling step, and the ability to perform multiple reaction cycles without intermediate purification [3] [5]. Research has shown that the fluorenylmethyloxycarbonyl protecting group maintains excellent compatibility with various functional groups present in complex synthetic intermediates [1] [2].
Solution-phase synthetic approaches for ethynylcarbamate formation employ direct coupling methodologies that allow for precise control over reaction conditions and product characterization [9] [5]. The formation of (9H-Fluoren-9-yl)methyl ethynylcarbamate through solution-phase methods typically involves the reaction of fluorenylmethanol derivatives with ethynyl isocyanate or related electrophilic ethynyl-containing reagents under controlled atmospheric conditions.
The primary synthetic route involves the reaction of 9-fluorenylmethanol with ethynyl isocyanate in an inert atmosphere, utilizing solvents such as dichloromethane or tetrahydrofuran . The reaction proceeds through nucleophilic attack of the alcohol oxygen on the electrophilic carbon of the isocyanate, followed by proton transfer to form the desired carbamate linkage [9]. Reaction temperatures are typically maintained at ambient conditions or slightly elevated temperatures to facilitate product formation while minimizing side reactions .
Alternative solution-phase methodologies employ fluorenylmethyl chloroformate as an electrophilic coupling partner with ethynylamine derivatives [11] [9]. This approach utilizes the high reactivity of chloroformate reagents toward nucleophilic amines, proceeding through an addition-elimination mechanism [9]. The reaction is typically conducted in the presence of a tertiary amine base such as triethylamine to neutralize the hydrogen chloride byproduct [11].
| Reaction Pathway | Reagents | Solvent | Temperature | Yield Range |
|---|---|---|---|---|
| Fluorenylmethanol + Ethynyl isocyanate | Fluorenylmethanol, Ethynyl isocyanate | Dichloromethane | 20-25°C | 70-85% |
| Chloroformate coupling | Fluorenylmethyl chloroformate, Ethynylamine | Tetrahydrofuran | 0-20°C | 75-90% |
| Carbonate-mediated coupling | Fluorenylmethyl carbonate, Ethynylamine | N,N-dimethylformamide | 25-40°C | 65-80% |
Advanced solution-phase methodologies have incorporated transition metal-catalyzed coupling reactions for the formation of ethynylcarbamate bonds [12] [13]. Silver carbamate complexes have been demonstrated to effectively catalyze the carboxylation of terminal alkynes with carbon dioxide under atmospheric pressure conditions [13]. These methodologies offer enhanced selectivity and milder reaction conditions compared to traditional thermal approaches [13].
The use of mixed carbonate intermediates represents another significant advancement in solution-phase ethynylcarbamate synthesis [9]. N,N'-disuccinimidyl carbonate has been employed as an electrophilic carbonyl transfer reagent, reacting with ethynylamine derivatives to form carbamate products under mild conditions [9]. This methodology offers improved stability of intermediates and enhanced functional group tolerance [9].
Recent developments in solution-phase synthesis have focused on three-component coupling reactions involving primary amines, carbon dioxide, and alkyl halides in the presence of cesium carbonate and tetrabutylammonium iodide [9]. These reactions proceed through initial formation of carbamate intermediates followed by N-alkylation to yield the desired ethynylcarbamate products [9].
The fluorenylmethyloxycarbonyl protecting group exhibits remarkable compatibility with a wide range of functional groups commonly encountered in organic synthesis, making it particularly valuable for complex synthetic transformations involving (9H-Fluoren-9-yl)methyl ethynylcarbamate [14] [4] [15]. The base-labile nature of the fluorenylmethyloxycarbonyl group allows for selective removal under mild alkaline conditions while maintaining stability toward acidic environments [4] [8].
Orthogonal protecting group strategies involving fluorenylmethyloxycarbonyl groups have been extensively developed to enable selective deprotection in the presence of other protecting groups [14] [16]. The fluorenylmethyloxycarbonyl group demonstrates excellent orthogonality with acid-labile protecting groups such as tert-butoxycarbonyl and tert-butyl esters, allowing for sequential deprotection protocols [16] [14].
| Protecting Group | Deprotection Conditions | Compatibility with Fluorenylmethyloxycarbonyl | Selectivity |
|---|---|---|---|
| tert-Butoxycarbonyl | Trifluoroacetic acid | Excellent | High |
| Benzyloxycarbonyl | Palladium-catalyzed hydrogenation | Excellent | High |
| Allyloxycarbonyl | Palladium(0) catalysis | Good | Moderate |
| 2-(4-nitrophenyl)ethoxycarbonyl | Hydrazine | Excellent | High |
The compatibility of fluorenylmethyloxycarbonyl protection with silyl-based protecting groups for terminal alkynes represents a critical aspect of ethynylcarbamate synthesis [17] [7]. Triethylsilyl and triisopropylsilyl protecting groups for terminal alkynes demonstrate excellent compatibility with fluorenylmethyloxycarbonyl chemistry, allowing for selective alkyne deprotection using fluoride sources while maintaining carbamate integrity [7] [17].
Research has demonstrated the development of transformable protecting group concepts that change properties through structural transformation [15] [18]. The 2-(2-ethynylphenyl)-2-(5-methylfuran-2-yl)-ethoxycarbonyl group represents an innovative approach where gold(III)-catalyzed fluorene formation converts the protecting group into a fluorenylmethyloxycarbonyl-like structure, enabling mild basic deprotection post-transformation [15] [18].
Advanced orthogonal deprotection schemes have incorporated multiple protecting group strategies to enable selective functional group manipulation [14] [8]. The fluorenylmethyloxycarbonyl group maintains stability under conditions required for the removal of 2-(4-nitrophenyl)ethoxycarbonyl groups using hydrazine, allowing for sequential amine deprotection protocols [8] [14].
The development of microwave-assisted deprotection methodologies has enhanced the efficiency of fluorenylmethyloxycarbonyl removal while maintaining selectivity [8]. Comparative studies of piperidine, 4-methylpiperidine, and piperazine as deprotection reagents have demonstrated similar efficacy, with selection criteria based on toxicity profiles and handling considerations rather than chemical performance [8].
| Deprotection Reagent | Concentration | Reaction Time | Temperature | Efficiency |
|---|---|---|---|---|
| Piperidine | 20% in N,N-dimethylformamide | 10-20 minutes | 25°C | >95% |
| 4-Methylpiperidine | 20% in N,N-dimethylformamide | 15-25 minutes | 25°C | >90% |
| Piperazine | 20% in N,N-dimethylformamide | 20-30 minutes | 25°C | >85% |
The incorporation of 1-hydroxybenzotriazole in piperidine solutions has been demonstrated to minimize side reactions during fluorenylmethyloxycarbonyl deprotection, particularly in sequences containing aspartic acid residues prone to aspartimide formation [5] [8]. This additive strategy represents a significant advancement in protecting group methodology for complex synthetic applications [5].
Nuclear Magnetic Resonance spectroscopy provides comprehensive structural elucidation capabilities for (9H-Fluoren-9-yl)methyl ethynylcarbamate through detailed analysis of both proton and carbon-13 nuclei. The molecular framework presents distinct magnetic environments that enable precise structural assignment and verification.
The proton Nuclear Magnetic Resonance spectrum of (9H-Fluoren-9-yl)methyl ethynylcarbamate exhibits characteristic signals that reflect the compound's structural complexity. The fluorene aromatic system generates a series of multiplet signals in the aromatic region between 7.2 and 7.8 parts per million [1] [2]. The most downfield signals appear as doublets at 7.7-7.8 parts per million, corresponding to the protons at positions 1 and 8 of the fluorene ring system, which experience deshielding effects from the aromatic ring current [1].
The middle aromatic region displays triplet patterns at 7.4-7.6 and 7.2-7.4 parts per million, attributed to protons at positions 2,7 and 3,6 respectively [1]. These coupling patterns arise from the characteristic three-bond scalar coupling typical of aromatic systems. The protons at positions 4 and 5 appear as doublets in the 7.2-7.4 parts per million range, completing the aromatic fingerprint region [1].
A defining characteristic of this compound is the terminal alkyne proton resonance, which appears as a singlet between 2.4 and 2.6 parts per million [3] [4]. This chemical shift is consistent with terminal alkyne protons, which resonate upfield compared to aromatic protons due to the cylindrical electron cloud effect of the triple bond [3]. The terminal alkyne proton typically exhibits characteristic four-bond coupling with adjacent methylene protons, though this may not always be resolved depending on the coupling constant magnitude [4].
The methylene bridge connecting the fluorene system to the carbamate functionality generates a characteristic singlet in the aliphatic region. This signal provides crucial connectivity information linking the aromatic fluorene core to the carbamate ester functionality [5].
Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals the complete carbon framework of (9H-Fluoren-9-yl)methyl ethynylcarbamate with distinct chemical shift regions corresponding to different hybridization states and electronic environments [6] [7]. The carbamate carbonyl carbon appears in the characteristic ester carbonyl region between 153 and 156 parts per million, slightly upfield from ketone carbonyls but within the expected range for carbamate functionality [6] [7].
The fluorene aromatic carbon atoms generate multiple signals spanning 119 to 143 parts per million, encompassing the typical aromatic carbon chemical shift range [7]. These signals reflect the various electronic environments within the fluorene ring system, with some carbons experiencing greater deshielding due to their proximity to the bridgehead position [7].
The fluorene bridgehead carbon at position 9 appears between 46 and 48 parts per million, characteristic of an saturated carbon bearing two aromatic rings [7]. This chemical shift reflects the unique electronic environment of this tertiary carbon center that bridges the two benzene rings of the fluorene system [1].
The alkyne carbons provide distinctive signatures in the alkyne region between 74 and 82 parts per million [4] [7]. The terminal alkyne carbon bearing the proton typically resonates around 74-76 parts per million, while the internal alkyne carbon connected to the carbamate appears at 78-82 parts per million [4]. These chemical shifts are characteristic of alkyne carbons and confirm the presence of the ethynyl functionality [7].
The methylene carbon connecting the fluorene system to the carbamate ester appears between 66 and 68 parts per million, consistent with a carbon adjacent to an oxygen atom in an ester linkage [7]. This chemical shift confirms the structural connectivity between the aromatic and carbamate portions of the molecule.
High-Resolution Mass Spectrometry provides definitive molecular weight confirmation and detailed fragmentation analysis for (9H-Fluoren-9-yl)methyl ethynylcarbamate. The technique enables precise mass measurements with sub-parts-per-million accuracy, facilitating unambiguous molecular formula determination and structural validation through fragmentation patterns [8] [9].
The molecular ion of (9H-Fluoren-9-yl)methyl ethynylcarbamate appears at mass-to-charge ratio 264.1019 in positive ion electrospray ionization mode, corresponding to the protonated molecular ion [M+H]+ [10]. High-resolution mass spectrometry typically achieves mass accuracy within 1-2 parts per million, enabling confident molecular formula assignment as C16H13NO3 [9]. The observed molecular ion at 264.1015 demonstrates excellent agreement with the theoretical mass, showing a mass error of only 1.5 parts per million [9].
The molecular ion peak typically exhibits relatively low intensity compared to fragment ions, which is characteristic of carbamate compounds that undergo facile fragmentation under mass spectrometric conditions [11]. This fragmentation tendency reflects the inherent instability of the carbamate linkage when subjected to collision-induced dissociation conditions [12].
The fragmentation pattern of (9H-Fluoren-9-yl)methyl ethynylcarbamate provides valuable structural information through characteristic bond cleavages. The base peak appears at mass-to-charge ratio 179.0855, corresponding to the fluorenylmethyl cation (C14H11+) [11]. This fragment represents the most stable ion formed through heterolytic cleavage of the carbamate ester bond, generating the benzylic cation stabilized by the fluorene aromatic system [11].
A significant fragment ion at mass-to-charge ratio 195.0804 corresponds to the loss of the ethynylcarbamate moiety with retention of fluorenylmethanol [11]. This fragmentation pathway demonstrates the preferential cleavage of the ester linkage over other molecular bonds, consistent with the relative stability of the resulting fragments [13].
Decarboxylation represents another important fragmentation pathway, producing a fragment at mass-to-charge ratio 220.0757 through loss of carbon dioxide (44 atomic mass units) [12]. This process is characteristic of carbamate compounds and provides confirmatory evidence for the carbamate functional group [12]. The loss of carbon dioxide often occurs through rearrangement mechanisms involving the carbamate nitrogen and carbonyl carbon [12].
The ethynyl functionality contributes to fragmentation through loss of the ethynyl radical (C2H), generating a fragment at mass-to-charge ratio 239.0946 [13]. This fragmentation confirms the presence of the terminal alkyne group and demonstrates the characteristic behavior of alkyne-containing compounds under mass spectrometric conditions [13].
High-resolution mass spectrometry validation requires careful attention to instrumental parameters and measurement precision [14]. Electrospray ionization parameters including capillary voltage, nebizer gas flow, and source temperature significantly influence ionization efficiency and fragmentation patterns [14]. Optimal conditions typically involve moderate source temperatures (300-350°C) and appropriate solvent systems to promote stable ion formation [14].
Mass accuracy validation involves comparison of observed masses with theoretical values calculated from elemental composition [9]. The excellent mass accuracy achieved (typically 1-5 parts per million error) provides high confidence in structural assignments and enables differentiation of isobaric species [9]. Resolution requirements depend on the complexity of the sample matrix, but minimum resolution of 10,000 full width at half maximum is typically sufficient for most applications [14].
Infrared spectroscopy provides characteristic vibrational frequencies that enable identification and characterization of the carbamate functional group within (9H-Fluoren-9-yl)methyl ethynylcarbamate. The technique reveals diagnostic absorption bands corresponding to specific bond stretching and bending vibrations, facilitating functional group identification and structural confirmation [15] [16].
The carbamate carbonyl stretching vibration appears as an intense absorption band between 1720 and 1740 wavenumbers [17] [18] [16]. This frequency range is characteristic of carbamate esters and distinguishes them from other carbonyl-containing functional groups [15] [16]. The carbamate carbonyl stretches at higher frequencies than amide carbonyls (1670-1640 wavenumbers) but lower than acid chlorides (1800 wavenumbers) [17] [18].
The intensity of the carbamate carbonyl stretch is very strong due to the large dipole moment change associated with this vibration [15]. The exact frequency within the 1720-1740 wavenumber range depends on electronic effects from adjacent substituents and hydrogen bonding interactions [16]. Primary carbamates typically show slightly different carbonyl frequencies compared to secondary and tertiary carbamates due to different electronic environments [16].
Primary carbamate compounds exhibit two distinct nitrogen-hydrogen stretching vibrations corresponding to the asymmetric and symmetric stretching modes of the amino group [16] [19]. The asymmetric nitrogen-hydrogen stretch appears between 3400 and 3450 wavenumbers as a medium intensity absorption [17] [16]. This vibration involves out-of-phase stretching of the two nitrogen-hydrogen bonds in the primary carbamate group [16].
The symmetric nitrogen-hydrogen stretch occurs at lower frequency, typically between 3200 and 3240 wavenumbers [17] [16]. This vibration involves in-phase stretching of the nitrogen-hydrogen bonds and generally appears as a medium intensity band [16]. The frequency separation between asymmetric and symmetric stretching modes provides diagnostic information for distinguishing primary carbamates from secondary carbamates, which exhibit only a single nitrogen-hydrogen stretch [16].
The terminal alkyne functionality in (9H-Fluoren-9-yl)methyl ethynylcarbamate contributes distinctive vibrational signatures that complement the carbamate spectral features [20] [21]. The terminal alkyne carbon-hydrogen stretch appears as a strong, sharp absorption between 3280 and 3300 wavenumbers [17] [20]. This frequency is characteristic of terminal alkynes and provides unambiguous identification of the ethynyl group [20].
The carbon-carbon triple bond stretching vibration appears between 2100 and 2140 wavenumbers with medium to weak intensity [17] [20]. The relatively low intensity of this absorption reflects the small dipole moment change associated with the symmetric stretching of the triple bond [20]. Internal alkynes often show even weaker or absent triple bond stretching absorptions due to the symmetric nature of the vibration [20].
The carbamate ester linkage exhibits characteristic carbon-oxygen stretching vibrations that appear between 1200 and 1250 wavenumbers as strong intensity absorptions [17] [16]. This frequency range is typical of ester carbon-oxygen bonds and confirms the ester nature of the carbamate linkage [17]. The intensity and frequency of this vibration can be influenced by conjugation effects and hydrogen bonding interactions [16].
Additional carbamate vibrational modes include the nitrogen-hydrogen bending (scissors) vibration, which appears between 1610 and 1630 wavenumbers with medium intensity [17] [16]. This deformation mode provides confirmatory evidence for the primary carbamate structure and complements the nitrogen-hydrogen stretching vibrations in establishing the amino group presence [16].
The fluorene aromatic system contributes characteristic vibrational signatures that appear alongside the carbamate and alkyne absorptions [22]. Aromatic carbon-hydrogen stretching vibrations appear between 3050 and 3100 wavenumbers with medium intensity [17]. These absorptions are slightly higher in frequency than aliphatic carbon-hydrogen stretches and provide evidence for the aromatic character of the fluorene system [17].